NSC-658497

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC-658497 is a small molecule inhibitor that targets the guanine nucleotide exchange factor, SOS1. This compound has shown significant potential in inhibiting the interaction between SOS1 and Ras, a family of proteins involved in cell proliferation and survival. Elevated Ras signaling activity is often associated with various human cancers .

Preparation Methods

The synthesis of NSC-658497 involves several steps, including the preparation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. the compound is commercially available for research purposes .

Chemical Reactions Analysis

NSC-658497 undergoes several types of chemical reactions, primarily focusing on its interaction with SOS1. The compound binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction. This inhibition is dose-dependent and has been shown to suppress downstream signaling activities and associated cell proliferation .

Scientific Research Applications

NSC-658497 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and molecular pharmacology. It has shown efficacy in inhibiting Ras and downstream signaling activities, making it a valuable tool for studying Ras-mediated oncogenesis. Additionally, this compound has been used in various cell-based assays to investigate its effects on cell proliferation and signaling pathways .

Mechanism of Action

The mechanism of action of NSC-658497 involves its binding to the catalytic site of SOS1. By competitively inhibiting the SOS1-Ras interaction, this compound effectively suppresses the guanine nucleotide exchange factor activity of SOS1. This inhibition leads to a decrease in Ras activation and downstream signaling, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

NSC-658497 is unique in its ability to specifically target the SOS1-Ras interaction. Similar compounds include other small molecule inhibitors that target different components of the Ras signaling pathway, such as NSC-674954. These compounds also show efficacy in inhibiting Ras activation but may differ in their specific targets and mechanisms of action .

Biological Activity

NSC-658497 is a small molecule inhibitor specifically targeting the Son of Sevenless (SOS1) protein, which plays a crucial role in the activation of the Ras signaling pathway. This pathway is pivotal in various cellular processes, including proliferation, differentiation, and survival, making it a significant focus in cancer research. The compound has shown promising biological activity in several studies, demonstrating its potential as an anticancer agent.

This compound functions by binding to the catalytic site of SOS1, thereby inhibiting its ability to facilitate the exchange of GDP for GTP on Ras proteins. This inhibition leads to a decrease in Ras activation and subsequent downstream signaling through pathways such as RAF-MEK-ERK and PI3K-AKT.

Key Findings:

- Inhibition of Ras Activation : this compound was shown to dose-dependently inhibit EGF-stimulated Ras activation in NIH 3T3 mouse fibroblasts, without affecting EGFR activation directly .

- Downstream Signaling Effects : The compound also inhibited downstream targets ERK1/2 and AKT, which are critical for cell proliferation. This effect was observed in both fibroblast and cancer cell lines, including prostate cancer cells .

- Selectivity : Notably, this compound selectively inhibited SOS1-mediated Ras signaling without affecting other GTPases like R-Ras and Rac1 .

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound across different cell lines:

| Cell Line | Treatment Concentration | Effect on Ras Activation | Effect on Cell Proliferation |

|---|---|---|---|

| NIH 3T3 | 0 - 50 µM | Inhibited | Reduced |

| DU-145 (Prostate) | 0 - 50 µM | Inhibited | Reduced |

| PC-3 (Prostate) | 0 - 50 µM | Inhibited | Reduced |

| HOP-92 (Lung) | 0 - 50 µM | Inhibited | Reduced |

| OVCAR-3 (Ovary) | 0 - 50 µM | Inhibited | Reduced |

These findings suggest that this compound is particularly effective against cells expressing wild-type K-Ras, indicating its potential therapeutic application in cancers where Ras is not mutated .

Case Studies

- Prostate Cancer : In studies involving DU-145 and PC-3 prostate cancer cell lines, this compound demonstrated significant inhibition of both Ras-GTP activity and downstream signaling pathways. The results were comparable to those obtained with SOS1-specific siRNA knockdown techniques .

- Non-Small Cell Lung Cancer : The compound was also tested against HOP-92 cells, where it exhibited a notable reduction in cell viability and proliferation, highlighting its potential in treating lung cancers with wild-type Ras .

Properties

IUPAC Name |

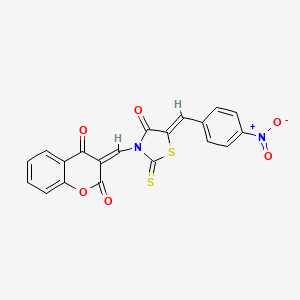

(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFUFNNDOAUACG-FUVGAYRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.